molecular formula C12H9N3O2 B1375585 methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate CAS No. 1035235-09-6

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1375585
CAS RN: 1035235-09-6
M. Wt: 227.22 g/mol
InChI Key: KIHGIEBTMSZERX-UHFFFAOYSA-N
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Description

The compound “methyl 2-(2-cyanophenyl)acetate” is a related compound . It has a molecular weight of 175.19 and its IUPAC name is methyl (2-cyanophenyl)acetate .


Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .


Molecular Structure Analysis

The molecular structure of a related compound, 2-cyanophenyl phenacyl ether, has been determined by single crystal X-ray diffraction study .


Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The related compound “methyl (2-cyanophenyl)acetate” has a density of 1.1±0.1 g/cm3, a boiling point of 273.8±15.0 °C at 760 mmHg, and a flash point of 123.7±7.1 °C .

Scientific Research Applications

Structural and Theoretical Studies

Structural Analysis and Spectroscopy Structural, spectral, and theoretical investigations have revealed significant insights into pyrazole derivatives. For instance, the study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative closely related to methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate, utilized a combination of experimental and theoretical methods, including NMR, FT-IR spectroscopy, and density functional theory (DFT). These investigations not only provided structural details but also explored molecular properties such as HOMO–LUMO energy levels, enhancing our understanding of the electronic transition within the molecule (Viveka et al., 2016).

Crystal Structure Synthesis Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate, another related compound, was synthesized through a one-pot, two-component reaction, and its crystal structure was meticulously analyzed, providing valuable information about its molecular arrangement (Saeed et al., 2012).

Chemical Reactions and Properties

Corrosion Inhibition Pyrazole derivatives have been studied for their potential as corrosion inhibitors. A specific study evaluated the efficiency of certain pyrazole compounds in reducing the corrosion rate of steel in hydrochloric acid. The findings indicated a high inhibition efficiency, providing a basis for considering these compounds in industrial applications where corrosion is a concern (Herrag et al., 2007).

Thermal Rearrangement Thermal van Alphen–Hüttel rearrangement of pyrazole derivatives has been observed to involve regioselective migration of specific groups within the molecule, leading to the formation of aromatic 1H-pyrazole systems. Understanding these thermal behaviors and rearrangements can be crucial in the synthesis of new chemical entities (Vasin et al., 2016).

Biological Applications

Cytotoxicity and Anticancer Potential Synthesis and characterization of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted to assess their cytotoxic activity against cancer cells. Such studies are foundational for developing potential anticancer drugs and understanding their interactions at the cellular level (Hassan et al., 2014).

Coordination Complexes and Crystal Structures The synthesis of coordination complexes from pyrazole-dicarboxylate acid derivatives has been explored, resulting in mononuclear chelate complexes. The study of these complexes' crystal structures can provide insights into their potential applications in various fields, including catalysis and materials science (Radi et al., 2015).

Mechanism of Action

While specific information on the mechanism of action for “methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate” was not found, related compounds have been studied. For example, a series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives showed excellent inhibitory activity against MCF-7 and A-549 cell lines .

Safety and Hazards

The safety data sheet for “methyl (2-cyanophenyl)acetate” indicates that it is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The development of new synthetic methods and applications for cyanophenyl compounds is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry, due to their biological activity .

properties

IUPAC Name

methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-17-12(16)11-6-10(14-15-11)9-5-3-2-4-8(9)7-13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGIEBTMSZERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate (0.225 g, 0.000800 mol) and copper cyanide (0.093 g, 0.0010 mol) in NMP (10 mL) was subjected to MWI at 170° C. for 20 min. The reaction mixture was diluted with EtOAc and filtered. The filtrate was evaporated to give methyl 3-(2-cyanophenyl)-1H-pyrazole-5-carboxylate (0.178 g, 98%) which was used without purification. LCMS: (AA) ES+ 228.1, ES-226.2.
Name
methyl 5-(2-bromophenyl)-1H-pyrazole-5-carboxylate
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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